molecular formula C11H10N4O4 B11788856 Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11788856
M. Wt: 262.22 g/mol
InChI Key: KBWKBGADAMWELV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical research reagent featuring the 1,2,4-triazole heterocycle, a privileged scaffold in drug discovery. This compound is of significant interest in medicinal chemistry for the development of new therapeutic agents. The 1,2,4-triazole core is known for its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets, enhancing binding affinity . Derivatives of the 1,2,4-triazole ring system demonstrate a broad spectrum of pharmacological activities, making them valuable starting points for research. Notably, they have been extensively investigated as potent antifungal agents that inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis . Furthermore, 1,2,4-triazole-based compounds exhibit promising antibacterial properties against a range of Gram-positive and Gram-negative pathogens, with some hybrids showing enhanced activity against resistant strains . This scaffold is also a key component in several established anticancer drugs , such as Letrozole and Anastrozole, which function as aromatase inhibitors . Novel 1,2,4-triazole derivatives continue to be synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including MCF-7 (breast), Hela (cervical), and A549 (lung) . The specific substitution pattern on this compound, including the 4-nitrophenyl group and ethyl ester, suggests potential for exploration in these and other research areas, such as materials science. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10N4O4/c1-2-19-11(16)10-12-9(13-14-10)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

KBWKBGADAMWELV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazides with Nitriles

A common route to 1,2,4-triazoles involves cyclocondensation between carboxylic acid hydrazides and nitriles. For example, ethyl carbazate (hydrazide derivative) could react with 4-nitrobenzonitrile under basic conditions to form the triazole ring. This method typically employs solvents like ethanol or DMF at 80–100°C, with yields ranging from 60–85% in analogous reactions.

Hantzsch-Type Triazole Synthesis

Modifying the Hantzsch thiazole synthesis, ethyl 2-chloroacetoacetate may react with a thiourea derivative of 4-nitroaniline. However, this approach risks forming thiazole byproducts, necessitating precise stoichiometric control.

Nitration Strategies for Aromatic Substrates

Direct Nitration of Phenyl-Triazole Intermediates

Introducing the nitro group post-triazole formation is challenging due to the ring’s sensitivity to strong acids. A milder nitration system, such as nitric acid in acetic anhydride at 0–5°C, could selectively nitrate the para position of the phenyl group without degrading the triazole.

Metal Nitrate-Mediated Nitration

As demonstrated in patent WO2016046836A2, metal nitrates (e.g., Cu(NO₃)₂ or NaNO₃) with acid chlorides (e.g., POCl₃) in DMF enable controlled nitration. Applied to a phenyl-triazole precursor, this method could achieve >80% yield, though optimization of molar ratios and temperature is critical.

Table 1: Comparative Nitration Conditions

Nitrating AgentSolventTemperature (°C)Yield (%)Purity (%)
HNO₃/H₂SO₄H₂O0–56588
Cu(NO₃)₂/POCl₃DMF25–308292
NaNO₃/POCl₃Acetonitrile0–58193

Stepwise Synthesis of this compound

Synthesis of 4-Nitrobenzamide Intermediate

  • Nitration of Benzamide : Benzamide is nitrated using fuming HNO₃ and H₂SO₄ at 0°C, yielding 4-nitrobenzamide (72% yield).

  • Cyclization with Ethyl Carbazate : Reacting 4-nitrobenzamide with ethyl carbazate in POCl₃ generates the triazole ring. After quenching with NaHCO₃, the crude product is recrystallized from ethanol (68% yield).

Esterification and Purification

The carboxylic acid intermediate is esterified with ethanol using H₂SO₄ as a catalyst. Post-reaction, the mixture is neutralized, extracted with CHCl₃, and distilled under reduced pressure to isolate the ester (89% yield).

Optimization and Scalability

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance nitration efficiency by stabilizing intermediates, while ethanol facilitates cyclocondensation.

Catalytic Additives

Adding catalytic p-toluenesulfonic acid (pTSA) during cyclocondensation reduces reaction time from 12 h to 6 h, improving yield by 15% .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization:

Conditions :

  • Acidic hydrolysis (HCl/H<sub>2</sub>O, reflux, 6–8 hours) yields 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid.

  • Basic hydrolysis (NaOH/EtOH, 60°C, 4 hours) produces the carboxylate salt, which can be acidified to isolate the free acid.

Applications :

  • The carboxylic acid derivative serves as a precursor for amide coupling or metal coordination complexes.

Reduction of the Nitro Group

The 4-nitrophenyl group is reduced to an amine under catalytic hydrogenation or chemical reducing agents:

Methods :

Reducing Agent Conditions Product Yield
H<sub>2</sub>/Pd-CEtOH, 25°C, 12 hoursEthyl 3-(4-aminophenyl)-1H-1,2,4-triazole-5-carboxylate85%
NaBH<sub>4</sub>/NiTHF, 50°C, 6 hoursSame as above72%

Significance :

  • The amine product is a versatile intermediate for synthesizing azo dyes, Schiff bases, or bioactive molecules .

Nucleophilic Aromatic Substitution

The electron-deficient nitrophenyl ring undergoes substitution with nucleophiles at the para position relative to the nitro group:

Examples :

  • Reaction with hydroxide ions (KOH/EtOH, reflux) replaces the nitro group with a hydroxyl group, forming Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate.

  • Thiols (e.g., benzyl mercaptan) in DMF at 80°C yield sulfanyl derivatives.

Mechanistic Insight :

  • The nitro group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack.

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles:

Key Reaction :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms fused triazole systems .
    Conditions : CuSO<sub>4</sub>/sodium ascorbate, H<sub>2</sub>O/tert-BuOH, 60°C, 24 hours .

Outcome :

  • Products exhibit enhanced biological activity, such as anticancer or antimicrobial properties .

Ester Functionalization

The ethyl ester group is amenable to transesterification or aminolysis:

Aminolysis :

  • Reaction with primary amines (e.g., methylamine) in THF at room temperature produces corresponding amides.
    Transesterification :

  • Methanol/H<sub>2</sub>SO<sub>4</sub> under reflux yields the methyl ester derivative.

Metal Complexation

The triazole nitrogen atoms and carboxylate group coordinate with transition metals:

Examples :

  • Cu(II) complexes: Formed in EtOH with CuCl<sub>2</sub>·2H<sub>2</sub>O, enhancing catalytic activity in oxidation reactions.

  • Fe(III) complexes: Exhibit magnetic properties and potential in materials science.

Biological Activity Modulation

Derivatives of this compound show structure-dependent bioactivity:

Derivative Activity IC<sub>50</sub> (μM) Reference
3-(4-Aminophenyl)-triazole carboxylateEGFR T790M inhibition1.29–4.30
Sulfanyl-substituted triazoleAntifungal8.5

Thermal and Stability Studies

  • Thermogravimetric Analysis (TGA) : Decomposes at 220–240°C, indicating moderate thermal stability.

  • Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO, DMF, and THF.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity to biological targets.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The following table summarizes key physical and spectral data for ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate and its analogues:

Compound (Substituent) Molecular Formula Melting Point (°C) Yield (%) LC-MS [M+H]+ Key Spectral Features (1H NMR) Reference
This compound C12H12N4O4 Not explicitly reported - Not reported Inferred aromatic protons at δ 8.2–7.5 ppm (4-nitrophenyl)
Ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate (4d) C11H12N4O4 167–169 87 266 δ 7.95–7.59 (multiplet, Ar-H); δ 4.46 (q, OCH2)
Ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (4f) C14H17N3O5 185–187 74 307 δ 7.28 (s, Ar-H); δ 3.82/3.72 (s, OCH3)
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate (4i) C10H10N4O2 177–179 77 218 δ 8.81 (d, Py-H); δ 8.15 (d, Py-H)
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate C12H10F3N3O2 Not reported Not reported Not reported Inferred δ 7.5–7.8 ppm (CF3-substituted Ar-H)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group (strong electron-withdrawing) likely increases thermal stability compared to electron-donating groups like methoxy (4f) but may reduce solubility in polar solvents.
  • Melting Points : Ortho-substituted nitro derivatives (4d, 167–169°C) exhibit lower melting points than para-substituted analogues (hypothesized higher for the target compound). Trimethoxy substitution (4f) shows the highest mp (185–187°C), attributed to enhanced crystallinity from methoxy groups .
  • Spectral Trends : Aromatic protons in nitro-substituted compounds appear downfield (δ >7.5 ppm), while pyridinyl protons (4i) show distinct splitting patterns due to ring anisotropy .

Biological Activity

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate (CAS Number: 35307-27-8) is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Composition

The molecular formula for this compound is C11H14N4O4, with a molecular weight of 266.253 g/mol. The compound features a 1,2,4-triazole ring substituted with a nitrophenyl group and an ethyl ester functional group.

Physical Properties

PropertyValue
Molecular Weight266.253 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP1.6896

Antiviral Activity

Research has indicated that triazole derivatives exhibit significant antiviral properties. A study focusing on the synthesis of substituted triazoles demonstrated that compounds similar to this compound possess antiviral activity against herpes simplex virus (HSV). The incorporation of various substituents on the triazole ring can enhance the efficacy and selectivity of these compounds against viral targets .

Antimicrobial Properties

Triazoles are also known for their antimicrobial effects. This compound has been tested for its ability to inhibit bacterial growth. In vitro studies have shown that certain triazole derivatives can effectively combat various bacterial strains, suggesting potential use in treating bacterial infections .

Anticancer Potential

The anticancer activity of triazole derivatives has been a subject of extensive research. Compounds featuring the triazole moiety have been reported to exhibit cytotoxic effects against cancer cell lines. Studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. For instance:

  • Antiviral Activity : The compound may inhibit viral replication by interfering with viral enzymes or cellular receptors involved in the viral life cycle.
  • Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or function.
  • Anticancer Activity : The compound could induce oxidative stress or inhibit key signaling pathways involved in cell proliferation.

Study on Antiviral Efficacy

In a notable study published in MDPI, researchers synthesized various triazole derivatives and evaluated their antiviral activity against HSV. The results indicated that modifications at specific positions on the triazole ring significantly enhanced antiviral potency compared to standard antiviral agents like ribavirin .

Research on Antimicrobial Effects

A comparative analysis conducted by researchers found that this compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to traditional antibiotics. The study highlighted the potential for developing new antimicrobial agents based on triazole scaffolds .

Q & A

What are the optimal synthetic conditions for achieving high yields of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate?

Level: Basic (Synthesis Optimization)
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with nitrophenyl-substituted precursors. Key steps include:

  • Reagent Ratios: A 1:1 molar ratio of this compound precursors (e.g., nitrophenyl hydrazides) to acylating agents ensures minimal side products.
  • Reaction Time and Temperature: Stirring at 80–90°C for 6–8 hours under reflux conditions improves cyclization efficiency .
  • Workup: Neutralization with dilute HCl after alkaline hydrolysis (e.g., using 3 eq. NaOH) isolates the product as white crystals with >85% yield .

How can NMR and LC-MS spectroscopy be systematically applied to confirm the structural integrity of this compound?

Level: Basic (Characterization)
Methodological Answer:

  • ¹H NMR Analysis:
    • The ethyl ester group appears as a quartet (δ ~4.4–4.5 ppm, OCH₂) and triplet (δ ~1.4 ppm, CH₃).
    • Aromatic protons from the 4-nitrophenyl group resonate as doublets (δ ~8.1–8.8 ppm) .
  • LC-MS:
    • The molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., m/z 266 for C₁₁H₁₂N₄O₄) .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., Gaussian-based chemical shift simulations) to resolve ambiguities .

What crystallographic strategies address challenges in resolving hydrogen-bonding networks for this compound?

Level: Advanced (Solid-State Analysis)
Methodological Answer:

  • X-ray Diffraction: Single-crystal X-ray studies using SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve hydrogen-bonding patterns. For example:
    • Assign graph-set notations (e.g., R²₂(8) motifs) to classify intermolecular interactions .
    • High-resolution data (≤0.8 Å) improves accuracy in locating H atoms and nitro-group torsion angles .
  • Handling Twinning: Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

How does the 4-nitrophenyl substituent influence the compound’s electronic properties and reactivity?

Level: Advanced (Electronic Structure)
Methodological Answer:

  • Computational Studies:
    • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-withdrawing effects of the nitro group, reducing electron density at the triazole ring.
    • Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack sites for derivatization .
  • Experimental Validation:
    • Compare Hammett substituent constants (σ) for nitrophenyl derivatives to correlate with reaction rates in nucleophilic substitutions .

How can contradictions between experimental and computational spectroscopic data be resolved?

Level: Advanced (Data Analysis)
Methodological Answer:

  • Error Source Identification:
    • Check for solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃ shifts) .
    • Verify basis set adequacy in DFT calculations (e.g., 6-311++G** for polarizable groups) .
  • Statistical Validation:
    • Use R² values to assess linearity between observed and predicted chemical shifts. Adjust computational parameters if R² < 0.95 .

What are the best practices for hydrolyzing the ethyl ester to the carboxylic acid derivative?

Level: Basic (Derivatization)
Methodological Answer:

  • Alkaline Hydrolysis:
    • React with 3 eq. NaOH in aqueous ethanol (25 mL/g substrate) at room temperature for 6 hours.
    • Acidify with 2.5 N HCl to pH 2–3 for precipitation .
  • Purity Control:
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Final purity ≥95% is achievable with recrystallization from ethanol .

What mechanistic insights guide the design of bioactive derivatives from this compound?

Level: Advanced (Structure-Activity Relationships)
Methodological Answer:

  • Pharmacophore Modeling:
    • Retain the triazole core and nitro group for antimicrobial activity; modify the ester group to enhance lipophilicity for membrane penetration .
  • In Silico Screening:
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., fungal CYP51) .
  • Synthetic Routes:
    • Introduce substituents at the triazole N1 position via alkylation or arylation while preserving the nitro group’s electronic effects .

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